molecular formula C10H10N2O3 B13925699 3-Amino-5-methoxybenzofuran-2-carboxamide

3-Amino-5-methoxybenzofuran-2-carboxamide

Cat. No.: B13925699
M. Wt: 206.20 g/mol
InChI Key: KZLRNFINYRPELP-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzofuran-2-carboxamide is a chemical compound with the molecular formula C10H10N2O3.

Preparation Methods

The synthesis of 3-Amino-5-methoxybenzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones has been reported as an effective method for preparing similar compounds . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Amino-5-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Amino-5-methoxybenzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antibacterial and anticancer activities. Additionally, it is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Amino-5-methoxybenzofuran-2-carboxamide can be compared with other benzofuran derivatives such as 3-Aminobenzofuran-2-carboxamide. While both compounds share a similar core structure, the presence of the methoxy group in this compound may confer unique properties and activities. Other similar compounds include various substituted benzofurans, each with distinct biological and chemical properties .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-amino-5-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,11H2,1H3,(H2,12,13)

InChI Key

KZLRNFINYRPELP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2N)C(=O)N

Origin of Product

United States

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